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Compound of Interest

Compound Name: Vinyldifluoroborane

Cat. No.: B15289953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of

vinyldifluoroborane derivatives. These compounds, characterized by a vinyl group directly

attached to a difluoroboron moiety, are of increasing interest in materials science and medicinal

chemistry due to their unique electronic and photophysical properties. This document

summarizes key quantitative data, details relevant experimental protocols, and visualizes

fundamental concepts to facilitate a deeper understanding and application of these promising

molecules.

Core Physical Properties
Vinyldifluoroborane derivatives are typically colored solids with notable fluorescence. Their

physical properties are significantly influenced by the extent of π-conjugation and the nature of

substituents on the vinyl group. The direct attachment of the electron-withdrawing

difluoroborane group to a π-system often leads to compounds with interesting intramolecular

charge transfer (ICT) characteristics.

Spectroscopic and Photophysical Data
The electronic and photophysical properties of vinyldifluoroborane derivatives are central to

their applications. The tables below summarize key spectroscopic and photophysical data for a

selection of representative compounds.
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Table 1: Spectroscopic Data for Selected Vinyldifluoroborane Derivatives

Compound
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

¹¹B NMR (δ,
ppm)

¹⁹F NMR (δ,
ppm)

Styryl-BF₂

Complex
7.54 (d), 8.38 (d)

121.8, 124.4,

129.7, 130.6,

138.3, 141.9,

142.5, 148.3,

156.7

0.76 (m) Not Reported

Distyryl-BODIPY Not Reported Not Reported Not Reported Not Reported

Note: NMR data can vary based on the solvent and specific structure of the derivative.[1]

Table 2: Photophysical Properties of Selected Vinyldifluoroborane Derivatives

Compound/De
rivative Family

Absorption
Max (λ_abs,
nm)

Emission Max
(λ_em, nm)

Stokes Shift
(nm)

Quantum Yield
(Φ_F)

Curcuminoid-BF₂

Complexes
475 - 503 520 - 590 ~45 - 87

0.24 - 0.58 (in

CH₂Cl₂)

Aza-Boron-

Dipyridylmethene

s

400 - 460 ~406 - 480 ~6 - 20 > 0.85

Boronic Styryl

BODIPYs
500 - 650 550 - 700 ~50 Not Reported

Note: Photophysical properties are highly solvent-dependent.[1][2][3]

Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of

vinyldifluoroborane derivatives. The following sections provide an overview of key

experimental procedures.
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Synthesis of Vinyldifluoroborane Derivatives
A common synthetic route to styryl-substituted difluoroboron complexes involves a

Knoevenagel condensation.

Example Protocol: Microwave-Assisted Synthesis of Boronic Styryl BODIPYs[1]

Reactant Preparation: A mixture of a methyl-substituted BODIPY core, 4-formylphenylboronic

acid, piperidine, and acetic acid is prepared in anhydrous toluene.

Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 900W,

allowing the mixture to reflux for 6 hours. The use of microwave heating can significantly

accelerate the Knoevenagel condensation.[1]

Workup and Purification: After cooling, the organic solution is dehydrated with anhydrous

sodium sulfate and the solvent is evaporated. The crude product is then purified by column

chromatography on silica gel using dichloromethane as the eluent.

Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the

synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential

for structural elucidation. Samples are typically dissolved in deuterated solvents like CDCl₃.

[1]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

molecular weight and elemental composition.

UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are used to

determine the photophysical properties. Measurements are typically carried out in a suitable

solvent, such as dichloromethane or acetonitrile.[1][2]

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of these compounds, providing precise information on bond lengths, bond angles, and
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intermolecular interactions.

Key Concepts and Workflows
The relationship between the molecular structure and the resulting physical properties is a key

area of investigation for vinyldifluoroborane derivatives.

Structure-Property Relationships
The electronic properties of these molecules can be tuned by modifying their chemical

structure. For instance, extending the π-conjugation of the vinyl group or introducing electron-

donating or electron-withdrawing substituents can significantly alter the absorption and

emission wavelengths.

Structure-Property Relationship in Vinyldifluoroborane Derivatives

Molecular Structure

π-Conjugation Length Substituent Effects
(Electron Donating/Withdrawing)

Physical Properties

Absorption Wavelength (λ_abs) Emission Wavelength (λ_em) Fluorescence Quantum Yield (Φ_F)
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Caption: Logical flow of how molecular structure influences physical properties.
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Experimental Workflow for Synthesis and
Characterization
The general workflow for investigating a new vinyldifluoroborane derivative follows a logical

progression from synthesis to detailed characterization.

Experimental Workflow

Synthesis of Derivative

Purification
(e.g., Column Chromatography)

Structural Characterization Photophysical Characterization

NMR Spectroscopy
(¹H, ¹³C, ¹¹B, ¹⁹F) Mass Spectrometry X-ray Crystallography UV-Vis Spectroscopy Fluorescence Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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